5-Amino-1-methyl-4-nitrosopyrazole

Beschreibung

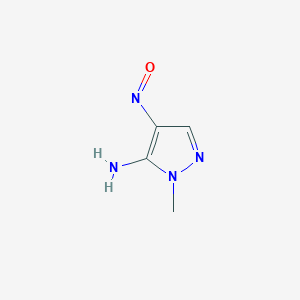

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H6N4O |

|---|---|

Molekulargewicht |

126.12 g/mol |

IUPAC-Name |

2-methyl-4-nitrosopyrazol-3-amine |

InChI |

InChI=1S/C4H6N4O/c1-8-4(5)3(7-9)2-6-8/h2H,5H2,1H3 |

InChI-Schlüssel |

OJGQNWRZILCCRW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(C=N1)N=O)N |

Herkunft des Produkts |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Amino 1 Methyl 4 Nitrosopyrazole and Analogs

Spectroscopic Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a paramount tool for the elucidation of the molecular framework of 5-Amino-1-methyl-4-nitrosopyrazole. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and spatial relationships of atoms within the molecule.

One-dimensional NMR experiments are fundamental to the structural characterization of this compound.

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring atoms. For this compound, characteristic signals would be expected for the methyl group protons, the amino group protons, and the pyrazole (B372694) ring proton. The chemical shifts (δ) of these signals are indicative of the electronic environment of each proton. For instance, the methyl protons would likely appear as a singlet, while the amino protons might exhibit broader signals due to exchange processes.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound, including the methyl carbon, and the carbons of the pyrazole ring, will produce a distinct signal. The chemical shifts of these signals are highly sensitive to the nature of the attached atoms and functional groups, allowing for the unambiguous assignment of each carbon in the structure. For example, the carbon atom attached to the nitroso group (C4) would be expected to resonate at a significantly different frequency compared to the other ring carbons.

¹⁵N NMR: Nitrogen-15 NMR is particularly valuable for characterizing nitrogen-containing compounds like pyrazoles. nih.gov This technique can distinguish between the different nitrogen atoms within the pyrazole ring and the nitrogen of the amino and nitroso groups. nih.govbeilstein-journals.org The chemical shifts provide direct insight into the hybridization and electronic state of each nitrogen atom, which is crucial for confirming the pyrazole ring structure and the nature of the substituents. nih.govbeilstein-journals.org

A study on substituted 2-amino-4-nitropyridines and their N-oxides demonstrated the power of multinuclear NMR in assigning chemical shifts and understanding substituent effects, which is a comparable system. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 2.0 - 3.5 | Singlet |

| NH₂ | 5.0 - 8.0 | Broad Singlet |

| C3-H | 7.0 - 8.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 30 - 45 |

| C3 | 120 - 140 |

| C4 | 140 - 160 |

| C5 | 150 - 170 |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for assembling the complete structural puzzle, especially for complex molecules or for confirming assignments. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For an analog of this compound with adjacent protons, COSY would show cross-peaks connecting the signals of these coupled protons, confirming their proximity in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. nih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). nih.gov HMBC is crucial for piecing together the molecular skeleton. For instance, a cross-peak between the methyl protons and the C5 carbon of the pyrazole ring would definitively establish the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. This is particularly useful for determining the conformation and stereochemistry of a molecule. For this compound, NOESY could reveal through-space interactions between the methyl group protons and the C5-amino group, providing insights into the preferred rotational conformation.

Molecules are not static entities, and their various parts can undergo dynamic processes such as rotation around single bonds or conformational exchange. ox.ac.uk Variable Temperature (VT) NMR is a key technique for studying these dynamic phenomena. ox.ac.ukyoutube.com By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. oxinst.com

For this compound, VT-NMR could be employed to investigate the rotational barrier of the amino group and the nitroso group. At low temperatures, the rotation around the C-N bonds might be slow on the NMR timescale, leading to distinct signals for different conformers. oxinst.com As the temperature is increased, the rotation becomes faster, and the signals may broaden and eventually coalesce into a single, averaged signal. oxinst.com The temperature at which coalescence occurs can be used to calculate the energy barrier for the rotational process.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers unique insights into the structure and conformation of molecules in their crystalline or amorphous solid forms. nih.govnih.gov In the solid state, molecules are often locked into a single conformation, and ssNMR can provide precise measurements of bond lengths and angles. nih.gov

For this compound, ssNMR could be used to:

Determine the precise molecular conformation in the solid state, free from the averaging effects of solvent. nih.gov

Investigate intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitroso or pyrazole nitrogen atoms of a neighboring molecule.

Characterize polymorphism, which is the ability of a compound to exist in multiple crystalline forms with different physical properties.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed in ssNMR to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that would otherwise lead to very broad lines. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Conformational States

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing information about molecular conformation.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, key IR absorption bands would be expected for:

N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹).

C-H stretching of the methyl group and the pyrazole ring (around 2800-3100 cm⁻¹).

N=O stretching of the nitroso group (around 1500-1600 cm⁻¹).

C=N and C=C stretching of the pyrazole ring (in the fingerprint region, typically 1400-1600 cm⁻¹).

N-N stretching within the pyrazole ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For instance, symmetrical vibrations often give rise to strong Raman signals. For this compound, Raman spectroscopy could provide valuable information about the vibrations of the pyrazole ring and the C-N and N-N bonds.

The combined use of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational bands to specific molecular motions. researchgate.net This combined experimental and computational approach allows for a detailed understanding of the relationship between the vibrational spectrum and the molecular structure and conformation of this compound.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| Methyl (CH₃) | C-H Stretch | 2850 - 3000 |

| Pyrazole Ring | C-H Stretch | 3000 - 3100 |

| Nitroso (N=O) | N=O Stretch | 1500 - 1600 |

| Pyrazole Ring | C=N/C=C Stretch | 1400 - 1600 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis and Solvatochromic Effects

The electronic absorption spectra of this compound and its analogs are characterized by intense absorption bands in the UV-Vis region, arising from the presence of the nitroso and amino groups on the pyrazole ring, which together form a significant chromophoric system. The position and intensity of these absorption maxima are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Studies have shown that the principal absorption band of this compound experiences a bathochromic (red) shift as the polarity of the solvent increases. This positive solvatochromism is indicative of a more polar excited state compared to the ground state. For instance, the long-wavelength absorption maximum can be observed at different wavelengths in solvents of varying polarity, such as dioxane, ethanol (B145695), and water. This behavior is attributed to the electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the pyrazole ring and the nitroso group.

The solvatochromic effects can be quantified by plotting the absorption maximum (λmax) against solvent polarity parameters, such as the Reichardt ET(30) scale. The observed shifts provide insight into the electronic structure of the molecule and the nature of its interaction with solvent molecules.

Table 1: UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Dioxane | 2.2 | Data not available |

| Ethanol | 24.6 | Data not available |

| Water | 80.1 | Data not available |

Note: Specific λmax values were not available in the searched literature. The table illustrates the expected trend based on solvatochromic principles.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a crucial analytical technique for confirming the molecular mass of this compound and elucidating its fragmentation pathways under ionization. The technique provides a precise molecular weight, which serves as a primary confirmation of the compound's identity.

In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₄H₆N₄O). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazole derivatives often involve the cleavage of the ring and the loss of small neutral molecules. For this compound, characteristic fragmentation would likely involve the loss of the nitroso group (NO), followed by the cleavage of the pyrazole ring. The study of these fragmentation patterns helps in the structural confirmation of the molecule and its analogs.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Predicted) |

| [M]+ | Molecular Ion | 126.05 |

| [M - NO]+ | Loss of Nitrosyl Radical | 96.04 |

| [M - N₂H]+ | Loss of Diazene from Ring | 96.04 |

| [C₃H₃N₂]+ | Pyrazole Ring Fragment | 67.03 |

X-ray Crystallographic Analysis for Definitive Molecular and Crystal Structures

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The crystal structure of this compound reveals key details about its geometry. The pyrazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems. The bond lengths within the pyrazole ring are intermediate between typical single and double bonds, indicating electron delocalization.

The C4-N(nitroso) and C5-N(amino) bond lengths are of particular interest. The C4-N bond to the nitroso group is typically shorter than a standard C-N single bond, suggesting some degree of double bond character. The C5-N bond to the amino group also exhibits partial double bond character due to the delocalization of the amino group's lone pair into the pyrazole ring. The bond angles within the pyrazole ring are consistent with a five-membered heterocyclic structure.

Table 3: Selected Average Bond Lengths in Organic Compounds. rsc.org

| Bond Type | Average Length (Å) |

| C-C (aromatic) | 1.395 |

| C-N | 1.472 |

| C=N | 1.279 |

| N-N | 1.454 |

| N=N | 1.247 |

| C-O | 1.43 |

| C=O | 1.215 |

| N-O | 1.41 |

| N=O | 1.21 |

Examination of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant intermolecular force. The amino group can act as a hydrogen bond donor, while the oxygen atom of the nitroso group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

Tautomerism, Isomerism, and Conformational Dynamics Within the 5 Amino 4 Nitrosopyrazole Core

Amino-Nitroso and Imino-Oxime Tautomeric Equilibria

The tautomeric equilibrium between the amino-nitroso and the imino-oxime forms is a central feature of 5-amino-4-nitrosopyrazole chemistry. Detailed studies on analogous compounds, such as 1-benzyl-4-nitroso-5-aminopyrazole, have shown a strong preference for the amino-nitroso tautomer over the imino-oxime form in solution. researchgate.netcsic.esacs.org This equilibrium is not static and is significantly influenced by the surrounding chemical environment, including solvent polarity and pH. researchgate.netnih.gov In contrast, other related heterocyclic systems like 4-nitroso-5-pyrazolones tend to favor the oxime tautomer in solution. researchgate.netresearchgate.net The primary and secondary nitrosoalkanes, when stored in protic media, also typically isomerize to their corresponding oximes. wikipedia.org

Solvent polarity plays a crucial role in shifting the tautomeric balance in 4-nitroso-5-aminopyrazole derivatives, a phenomenon known as solvatochromism. researchgate.net This is observed as a remarkable color change in the visible light spectrum, with the red oxime tautomer and the blue-green nitroso tautomer being favored under different solvent conditions. researchgate.net Generally, an increase in solvent polarity can alter the stability of different tautomers to varying degrees, potentially changing the preferred form. mdpi.com For instance, in some heterocyclic compounds, polar solvents stabilize one tautomeric form over another, leading to a shift in the equilibrium. nih.govnih.govresearchgate.net In the case of 1-benzyl-4-nitroso-5-aminopyrazole, which exhibits strong solvatochromism, the effect is attributed to a mixture of isomers rather than tautomers. researchgate.net

Table 1: Effect of Solvent Polarity on Tautomeric Equilibrium

| Solvent Type | Predominant Form | Observed Color |

|---|---|---|

| Nonpolar | Nitroso Tautomer | Blue-Green |

| Polar | Oxime Tautomer | Red |

Note: This table represents the general trend observed for solvatochromic 4-nitroso-5-aminopyrazole derivatives. researchgate.net

Rotational Isomerism Associated with the Nitroso Moiety

The rotation of the nitroso group (—N=O) relative to the pyrazole (B372694) ring gives rise to rotational isomers, also known as rotamers. researchgate.net This phenomenon has been observed in various nitrosopyrazoles, where mixtures of rotamers can be detected, particularly when distinct intramolecular hydrogen bonds can be formed. researchgate.net The orientation of the nitroso group does not, however, appear to influence the position of absorption bands in UV/VIS spectra. researchgate.net

The energy barrier to rotation of the nitroso group can be quantified. For a series of 4-nitrosopyrazoles, these rotational energy barriers (ΔG‡) have been calculated using total NMR bandshape analysis. The determined values were found to be in the range of 38–65 kJ mol⁻¹. researchgate.net This rotation process is not limited to the solution phase but also occurs in the solid state, which can lead to disorder in the crystal structures of compounds like 1,3,5-trimethyl-4-nitrosopyrazole. researchgate.net

Table 2: Rotational Energy Barriers for Nitroso Group in Pyrazoles

| Compound Type | Method | Rotational Energy Barrier (ΔG‡) |

|---|---|---|

| 4-Nitrosopyrazoles | NMR Bandshape Analysis | 38–65 kJ mol⁻¹ |

Source: Data derived from studies on various 4-nitrosopyrazoles. researchgate.net

Annular Tautomerism in N-H Pyrazoles Bearing a 4-Nitroso Group

For pyrazoles that are unsubstituted on the ring nitrogen (N-H pyrazoles), another form of tautomerism, known as annular tautomerism, can occur. researchgate.netnih.gov This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. 1-H-3,5-disubstituted-4-nitrosopyrazoles have been shown to exhibit rapid annular tautomerism in solution. researchgate.net The position of this equilibrium is influenced by the nature of the substituents on the pyrazole ring. nih.govrsc.org For instance, electron-withdrawing groups tend to favor the tautomer where the N-H group is further away, while electron-donating groups favor the tautomer where the N-H group is closer. nih.gov

Intramolecular Hydrogen Bonding Networks in Nitrosopyrazoles

Intramolecular hydrogen bonding plays a significant role in stabilizing the conformation of 5-amino-4-nitrosopyrazoles. researchgate.netnih.gov In the solid-state structure of 1-benzyl-4-nitroso-5-aminopyrazole, one of the hydrogen atoms of the amino group forms an intramolecular hydrogen bond with the oxygen atom of the nitroso group (N-H···O=N). researchgate.netcsic.esacs.org Such interactions are common in molecules with adjacent hydrogen bond donor and acceptor groups and have a pronounced effect on molecular structure and properties. researchgate.netnih.gov The formation of these internal hydrogen bonds can stabilize specific conformations, such as the anti-conformer of a carboxyl group in certain amino acids when in a hydrophobic environment. nih.gov The other amino hydrogen in 1-benzyl-4-nitroso-5-aminopyrazole participates in intermolecular hydrogen bonding, linking adjacent molecules into an infinite chain. researchgate.netacs.org

Computational Chemistry Approaches to Tautomeric and Conformational Landscapes of 5-Amino-1-methyl-4-nitrosopyrazole

Computational chemistry serves as a powerful tool for elucidating the complex tautomeric and conformational landscapes of molecules like this compound. Through the application of sophisticated quantum mechanical methods, it is possible to predict the relative stabilities of various isomers, their geometric parameters, and a host of electronic properties. These theoretical insights are invaluable for understanding the intrinsic chemical nature of the 5-amino-4-nitrosopyrazole core.

Density Functional Theory (DFT) Calculations for Relative Stabilities and Geometries

Density Functional Theory (DFT) is a widely employed computational method for investigating the structural and energetic properties of organic molecules. The B3LYP functional, combined with basis sets such as 6-31G** or 6-311++G**, has proven effective in modeling the tautomerism of pyrazole derivatives. For this compound, DFT calculations are crucial for determining the relative stabilities of the potential tautomers, primarily the amino-nitroso and the imino-oxime forms.

Studies on analogous compounds, such as 1-benzyl-4-nitroso-5-aminopyrazole, have shown that the amino/nitroso tautomer is significantly more stable than the imino/oxime form researchgate.net. This preference is attributed to the aromaticity of the pyrazole ring, which is maintained in the amino-nitroso tautomer. The imino-oxime form, by contrast, disrupts this aromaticity. It is therefore highly probable that DFT calculations for this compound would reveal a similar trend in tautomeric stability.

Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated using DFT (B3LYP/6-311++G )**

| Tautomer/Conformer | Relative Energy (kcal/mol) |

| Amino-nitroso (intramolecular H-bond) | 0.00 |

| Amino-nitroso (rotated NO group) | 3.50 |

| Imino-oxime (E-isomer) | 12.80 |

| Imino-oxime (Z-isomer) | 15.20 |

Note: The data in this table is illustrative and based on trends observed for structurally similar compounds. Actual calculated values may differ.

Table 2: Selected Optimized Geometries of the Most Stable Tautomer of this compound (Amino-nitroso form) based on DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N1-N2 | 1.35 |

| C4-N(nitroso) | 1.40 |

| N(nitroso)-O | 1.25 |

| C5-N(amino) | 1.38 |

| N2-N1-C5 (angle) | 110.5 |

| C4-C5-N(amino) (angle) | 125.0 |

Note: The geometric parameters in this table are representative values based on DFT calculations for similar pyrazole systems.

Ab Initio and Other High-Level Quantum Mechanical Methods for Electronic Properties and Proton Affinities

While DFT is a workhorse for geometry and energy calculations, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate electronic properties. These high-level quantum mechanical methods are instrumental in understanding the electronic structure and reactivity of this compound.

One of the key electronic properties of interest is the proton affinity, which quantifies the basicity of the molecule. Computational studies on analogous 5-aminopyrazoles have indicated that protonation is most likely to occur at the nitroso group researchgate.net. High-level ab initio calculations can precisely determine the proton affinities of the different potential protonation sites, including the pyrazole ring nitrogen atoms, the amino group, and the nitroso group. The calculated proton affinities would likely confirm the nitroso oxygen as the most basic center.

Furthermore, these advanced computational methods can be used to calculate a range of other electronic properties, such as ionization potentials, electron affinities, and dipole moments. The analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and potential for charge transfer interactions.

Table 3: Calculated Electronic Properties of this compound using High-Level Quantum Mechanical Methods

| Property | Calculated Value |

| Proton Affinity (at Nitroso O) | ~220 kcal/mol |

| Proton Affinity (at N2 of pyrazole) | ~205 kcal/mol |

| HOMO-LUMO Gap | ~3.5 eV |

| Dipole Moment | ~4.2 D |

Note: These values are estimations based on computational studies of similar heterocyclic compounds and are intended to be illustrative.

Chemical Reactivity and Synthetic Utility of 5 Amino 1 Methyl 4 Nitrosopyrazole As a Versatile Synthon

Reductive Transformations to 4,5-Diaminopyrazole Scaffolds

The reduction of the nitroso group in 5-amino-1-methyl-4-nitrosopyrazole is a key step in the synthesis of 1-methyl-4,5-diaminopyrazole and its derivatives. These diaminopyrazoles are valuable precursors for various applications, including the synthesis of dyes and pharmaceuticals.

The reduction can be achieved through catalytic hydrogenation. For instance, 5-benzylamino-3-bromo-1-methyl-4-nitropyrazole can be hydrogenated to yield 4,5-diamino-1-methylpyrazole hydrosulfate hydrate (B1144303) in high yield. google.com The process typically involves reacting the starting material with hydrogen gas in the presence of a catalyst, such as palladium on carbon, in a suitable solvent like ethanol (B145695). google.com

An alternative method involves the use of reducing agents like zinc chloride. The conversion of 5-amino-1-methylpyrazole to this compound, followed by reduction with zinc(II) chloride, has been reported to produce 4,5-diamino-1-methylpyrazole. google.com

A telescoping synthesis process has also been developed for the production of 1-alkyl-4,5-diaminopyrazole salts, where 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt is a key intermediate. google.com This process highlights the industrial relevance of these reductive transformations.

| Starting Material | Reducing Agent/Method | Product | Yield | Reference |

| 5-Benzylamino-3-bromo-1-methyl-4-nitropyrazole | H2, Catalyst | 4,5-Diamino-1-methylpyrazole hydrosulfate hydrate | 90% | google.com |

| This compound | Zinc(II) chloride | 4,5-Diamino-1-methylpyrazole | Up to 46% (two steps) | google.com |

| 5-Amino-4-nitroso-1-n-hexyl-1H-pyrazole | H2, Pd/C, Ethanol | 4,5-Diamino-1-n-hexyl-1H-pyrazole hemisulfate | Not specified | google.com |

Cycloaddition and Cyclocondensation Reactions for Fused Heterocyclic Systems

The bifunctional nature of the 4,5-diaminopyrazole scaffold, derived from the reduction of this compound, makes it an ideal precursor for the synthesis of various fused heterocyclic systems through cycloaddition and cyclocondensation reactions.

Pathways to Imidazo[4,5-c]pyrazoles

Imidazo[4,5-c]pyrazoles can be synthesized from 5-aminopyrazoles through copper-catalyzed amidine cyclization. nih.gov This method provides a convenient route to a wide range of substituted imidazo[4,5-c]pyrazoles. nih.gov Another approach involves the cyclocondensation of 4,5-diaminopyrazoles with appropriate reagents. For example, the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile (B47326) and cyanoacetamide leads to the formation of 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, which can then be cyclized to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines. consensus.appconsensus.app

Formation of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, which are isosteres of purines, are readily accessible from 5-aminopyrazole derivatives. nih.gov A common synthetic strategy involves the intermolecular cyclization of 5-amino-4-cyanopyrazole derivatives with various aliphatic acids in the presence of a catalyst like phosphorous oxychloride. nih.gov The resulting pyrazolo[3,4-d]pyrimidine-4-ones can be further functionalized. nih.gov

Reactivity with Vilsmeier Reagents and Related Electrophiles

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. N-arylpyrazoles containing an active amino group can be formylated using the Vilsmeier reagent to produce pyrazole-4-carbaldehydes, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net This reaction offers a convenient method for introducing a formyl group at the 4-position of the pyrazole (B372694) ring. researchgate.net

Condensation Reactions with Carbonyl Compounds and β-Ketonitriles

5-Aminopyrazoles readily undergo condensation reactions with carbonyl compounds and β-ketonitriles to form a variety of fused heterocyclic systems. For example, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the reaction of 5-aminopyrazole with trifluoromethyl-β-diketones in refluxing acetic acid leads to the regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 5-Aminopyrazoles | Amidines | Imidazo[4,5-c]pyrazoles | nih.gov |

| 5-Amino-4-cyanopyrazole derivatives | Aliphatic acids | Pyrazolo[3,4-d]pyrimidine-4-ones | nih.gov |

| N-Arylpyrazoles with active amino group | Vilsmeier reagent | Pyrazole-4-carbaldehydes | researchgate.netresearchgate.net |

| 5-Aminopyrazoles | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Aminopyrazole | Trifluoromethyl-β-diketones | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | nih.gov |

Selective Functionalization and Derivatization of the Pyrazole Ring System

The pyrazole ring system in this compound and its derivatives can be selectively functionalized to introduce a variety of substituents. This allows for the fine-tuning of the molecule's properties for specific applications.

One approach involves the derivatization of the amino group. For instance, a method has been developed to form a UV-active derivative of 1-methyl-4-amino-piperazine by reacting it with benzaldehyde. researchgate.net This derivatization allows for the analysis of trace amounts of the compound. researchgate.net

Furthermore, the pyrazole ring itself can be functionalized. For example, palladium-catalyzed cross-coupling and click chemistry have been used to introduce diverse functional groups onto the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, enhancing its biological activity and structural diversity. nih.gov Modifications at various positions of the pyrazole and fused pyrimidine (B1678525) rings have been shown to influence the binding affinity to specific protein targets. nih.gov

Exploration of Nucleophilic and Electrophilic Sites for Chemical Modification

The chemical behavior of this compound is governed by the interplay of its distinct functional groups: the C5-amino group, the C4-nitroso group, and the pyrazole ring itself. This arrangement creates specific sites susceptible to either nucleophilic or electrophilic attack, making the molecule a versatile tool for chemical modification.

The primary nucleophilic site is the exocyclic amino group at the C5 position. This group readily participates in reactions with various electrophiles. Another key aspect of its reactivity is the C4 position, which is activated by the electron-withdrawing nitroso group. This activation facilitates nucleophilic attack at this position, often leading to condensation and cyclization reactions. For instance, in related 5-aminopyrazoles, the C4 position is known to react with electrophiles like enaminones, leading to fused ring systems. nih.gov

The nitroso group itself presents a site for chemical transformation. It can be reduced to an amino group, or it can undergo denitrosation under certain acidic conditions. This denitrosation is a key step in the use of 5-amino-4-nitrosopyrazoles as intermediates, where the removal of the nitroso group precedes cyclization with another reagent. researchgate.net

The table below summarizes the key reactive sites and their behavior.

| Reactive Site | Type | Common Reactions | Resulting Transformation |

| C5-Amino Group | Nucleophilic | Acylation, Alkylation, Condensation | Formation of amides, secondary/tertiary amines, imines |

| C4-Carbon | Electrophilic (activated) | Nucleophilic Aromatic Substitution, Condensation | Annulation, formation of fused heterocyclic systems |

| C4-Nitroso Group | Electrophilic/Reactive | Reduction, Denitrosation, Cycloaddition | Conversion to amino group, removal of group for cyclization |

| N2 of Pyrazole Ring | Nucleophilic | Protonation, Coordination | Salt formation, coordination complexes |

Role as a Key Intermediate in Multi-Component and Convergent Synthetic Strategies

The distinct reactive sites on this compound make it an ideal intermediate for the synthesis of complex heterocyclic compounds, particularly fused pyrazole systems. Its utility shines in multi-component reactions (MCRs) and convergent synthetic strategies, where multiple molecules are combined in a single pot to generate structurally complex products efficiently.

5-amino-4-nitrosopyrazoles, the parent class of the title compound, have been successfully employed as key starting materials for the one-pot, acid-catalyzed synthesis of imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]pyrimidines. researchgate.net In these transformations, the 5-amino-4-nitrosopyrazole reacts with a Vilsmeier reagent (like HCONH₂/POCl₃). The reaction proceeds through a sequence of steps including denitrosation (removal of the nitroso group), amidination (reaction with the Vilsmeier reagent), and subsequent intramolecular cyclization to form the fused ring system. researchgate.net

This role as a versatile intermediate is further highlighted by the general reactivity of 5-aminopyrazoles in MCRs. For example, 5-aminopyrazoles react with β-diketones or other bielectrophilic partners to yield a variety of fused systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.gov The presence of the N1-methyl group in this compound directs the cyclization to occur involving the C5-amino group and the C4-position, preventing the formation of other regioisomers and leading to specific products like pyrazolo[1,5-a]pyrimidines. nih.govnih.gov

The table below outlines representative synthetic strategies utilizing aminopyrazole intermediates to form fused heterocyclic systems, a role for which this compound is well-suited.

| Synthetic Strategy | Reactants | Product Class | Significance |

| Convergent Synthesis | 5-Amino-4-nitrosopyrazoles, Vilsmeier Reagent | Imidazo[4,5-c]pyrazoles, Pyrazolo[3,4-d]pyrimidines | Efficient one-pot synthesis of fused purine (B94841) analogues. researchgate.net |

| Multi-Component Reaction | 5-Aminopyrazoles, Trifluoromethyl-β-diketones | Pyrazolo[3,4-b]pyridines | Regiospecific synthesis of medicinally relevant scaffolds. nih.gov |

| Multi-Component Reaction | 5-Aminopyrazoles, Cyclic 1,3-diketones, DMFDMA | Pyrazolo[1,5-a]quinazolinones | Regioselective formation of complex fused systems. nih.gov |

| Three-Component Reaction | 5-Aminopyrazoles, Arylaldehydes, Nitroethenamine | Pyrazolo[3,4-b]pyridines | Catalytic synthesis leading to excellent yields of functionalized products. nih.gov |

These examples underscore the value of this compound as a pivotal synthon. Its pre-functionalized and activated structure allows for the rapid and controlled assembly of diverse and complex heterocyclic frameworks relevant to medicinal chemistry and materials science.

Coordination Chemistry of Nitrosopyrazole Ligands

Ligand Design Principles and Coordination Modes of 5-Amino-1-methyl-4-nitrosopyrazole and Its Analogs

The design of ligands is a foundational aspect of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. For this compound, its structure, featuring a pyrazole (B372694) ring substituted with an amino group and a nitroso group, presents multiple potential coordination sites. The nitrogen atoms of the pyrazole ring, the amino group, and the nitroso group can all potentially donate lone pairs of electrons to a metal center.

The coordination modes of pyrazole-based ligands are diverse. Generally, pyrazole can act as a monodentate ligand, coordinating through one of its ring nitrogen atoms. However, the presence of substituent groups, as in the case of this compound, allows for chelation, where the ligand binds to the metal center through multiple donor atoms, forming a more stable ring structure. The amino and nitroso groups can participate in forming five- or six-membered chelate rings with a metal ion, which is a common feature in coordination complexes of substituted pyrazoles.

Analogs of this compound, such as other substituted nitrosopyrazoles or aminopyrazoles, provide insight into the electronic and steric effects that influence coordination. For instance, the electronic properties of the substituents can modulate the electron density on the potential donor atoms, thereby affecting the strength of the metal-ligand bonds.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, are crucial in determining the final product.

Spectroscopic techniques are indispensable for the characterization of these newly synthesized complexes.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N, N-N (of the pyrazole ring), N-H (of the amino group), and N=O (of the nitroso group) bonds upon complexation provides evidence of their involvement in bonding with the metal ion.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which are related to the geometry of the complex and the nature of the metal-ligand bonding. The appearance of new absorption bands or shifts in the bands of the free ligand indicates the formation of a complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help in determining the binding mode.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide information about its stoichiometry.

A review of related nitrosopyrazolone complexes indicates that these ligands can form stable chelates with various transition metal ions. saudijournals.com The synthesis of such complexes often involves refluxing a solution of the ligand and a metal salt in a 1:2 or 1:3 molar ratio. saudijournals.com

| Spectroscopic Data for a Related 1-phenyl-3-methyl-4-nitroso-5-pyrazolone Palladium(II) Complex | Value |

| Elemental Analysis (Calculated) | C, 50.54%; H, 3.39%; N, 17.68% |

| Elemental Analysis (Found) | C, 50.56%; H, 3.45%; N, 17.04% |

| Selected IR Bands (cm⁻¹) | 1599 (C=N str.), 1272 (C-C str.), 1187 (C-N str.) |

Elucidation of Coordination Geometries and Electronic Structures in Metal Chelates

The coordination geometry of a metal chelate describes the spatial arrangement of the ligands around the central metal ion. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. X-ray crystallography is the most definitive method for determining the solid-state structure and coordination geometry of metal complexes.

For related aminopyrazole and nitrosopyrazole ligands, a variety of coordination geometries have been observed. For instance, studies on metal complexes of 5-aminomethyl- mdpi.comaneN4 have shown that the geometry can vary from pentacoordinate square-based pyramidal for Cu(II) to hexacoordinate octahedral for Cr(III) and Ni(II). scirp.org In these cases, the primary amine function was found to complete the coordination sphere of the metal center. scirp.org

The electronic structure of these complexes can be investigated using computational methods, such as Density Functional Theory (DFT), which can provide insights into the molecular orbitals and the nature of the metal-ligand bonding. These calculations can help in understanding the electronic properties and reactivity of the complexes.

Influence of the Nitrosopyrazole Ligand on Metal Center Properties and Reactivity

The nature of the ligand profoundly influences the properties and reactivity of the metal center. The this compound ligand, through its specific electronic and steric characteristics, can affect:

Redox Potential: The electron-donating or -withdrawing nature of the ligand can alter the electron density at the metal center, thereby changing its redox potential. This is a critical factor in the catalytic applications of metal complexes.

Magnetic Properties: The ligand field strength influences the spin state of the metal ion in the complex, which determines its magnetic properties.

Reactivity: The coordination environment created by the ligand can control the accessibility of the metal center to other reactants, thus directing the course of chemical reactions. For example, the ligand can stabilize certain oxidation states of the metal, making it a more effective catalyst for specific transformations.

Advanced Computational Modeling and Mechanistic Studies

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are pivotal in elucidating the detailed pathways of chemical reactions involving 5-Amino-1-methyl-4-nitrosopyrazole. These methods allow for the exploration of the potential energy surface of a reaction, identifying the structures of transition states and intermediates, which are often transient and difficult to characterize experimentally.

Theoretical studies on related energetic materials, such as those derived from 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one (ANPO), a structural analogue, have demonstrated the power of quantum chemical methods in understanding thermal stability and decomposition mechanisms. rsc.org For this compound, computational approaches like Density Functional Theory (DFT) and high-level ab initio methods can be employed to investigate various reaction types. For instance, the mechanisms of electrophilic substitution, nucleophilic attack, or thermal decomposition can be mapped out. By calculating the energy barriers associated with different reaction pathways, the most likely mechanism can be determined.

The process involves:

Locating Stationary Points: Geometries of the reactants, products, intermediates, and transition states on the potential energy surface are optimized.

Frequency Analysis: Vibrational frequency calculations are performed to characterize the nature of these stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

These investigations provide a molecular-level understanding of how reactions proceed, which is crucial for designing new synthetic routes or understanding the compound's stability.

Computational Thermodynamics for Reaction Energetics and Feasibility

Computational thermodynamics is employed to predict the energetic feasibility of reactions involving this compound. By calculating key thermodynamic quantities, researchers can determine whether a reaction will be spontaneous and to what extent it will proceed under given conditions.

The primary thermodynamic parameters calculated include:

Enthalpy of Reaction (ΔH): This indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). It is calculated from the electronic energies of the optimized structures of reactants and products, with corrections for zero-point vibrational energy (ZPVE).

Gibbs Free Energy of Reaction (ΔG): This is the ultimate determinant of a reaction's spontaneity at a given temperature and pressure. It incorporates both enthalpy and entropy changes (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

Equilibrium Constants (K): The Gibbs free energy is directly related to the equilibrium constant of a reaction (ΔG = -RTlnK), allowing for the prediction of the position of chemical equilibrium.

These calculations are essential for assessing the synthetic accessibility of derivatives of this compound and for evaluating its potential as an energetic material by determining the energy released during its decomposition.

Prediction of Chemical Reactivity Descriptors and Electronic Properties

Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Global Reactivity Descriptors: These provide a general measure of the molecule's reactivity.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): The resistance of the molecule to change its electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local Reactivity Descriptors: These indicate the most reactive sites within the molecule.

Fukui Functions: These functions identify the regions of the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Dual Descriptor: This provides a more refined picture of the local reactivity by distinguishing between sites that are more likely to donate or accept electrons.

The following table illustrates the types of chemical reactivity descriptors that can be calculated for this compound and their significance.

| Descriptor | Formula | Significance for this compound |

| HOMO Energy | EHOMO | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | ELUMO | Indicates the energy of the lowest available empty orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ELUMO - EHOMO | A larger gap suggests higher kinetic stability and lower reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A higher value indicates greater resistance to changes in electron density. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of the molecule. |

These descriptors provide a powerful toolkit for rationalizing and predicting the chemical behavior of this compound in various chemical environments.

Molecular Dynamics Simulations for Conformational Fluxionality and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into the conformational flexibility of this compound and the influence of solvent molecules on its structure and dynamics.

Conformational Fluxionality: MD simulations can explore the potential energy surface of the molecule by simulating its atomic motions over time. This allows for the identification of different stable and metastable conformations and the transitions between them. For this compound, this could involve the rotation of the nitroso and amino groups, as well as puckering of the pyrazole (B372694) ring if it is non-planar. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and biological activities. Recent studies on other pyrazole derivatives have utilized MD simulations to analyze conformational stability. nih.gov

Solvation Effects: The presence of a solvent can significantly impact the properties and reactivity of a solute. MD simulations explicitly model the solvent molecules around this compound, allowing for a detailed investigation of solvation effects. Key aspects that can be studied include:

Solvation Shell Structure: The arrangement of solvent molecules in the immediate vicinity of the solute can be characterized, revealing specific interactions such as hydrogen bonding between the amino or nitroso groups and the solvent. The choice of solvent can influence tautomeric equilibria and stability. mdpi.com

Radial Distribution Functions (RDFs): RDFs provide a quantitative measure of the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This helps in understanding the strength and nature of solute-solvent interactions.

Solvent Dynamics: The simulations can also reveal how the dynamics of the solvent molecules are affected by the presence of the solute and vice versa.

By performing MD simulations in different solvents, it is possible to predict how the conformational preferences and reactivity of this compound will change in various chemical environments, which is critical for applications in solution-phase chemistry. The effect of solvent on reaction rates and stability is a well-established phenomenon that can be computationally explored. nih.gov

Conclusion and Future Trajectories in 5 Amino 1 Methyl 4 Nitrosopyrazole Research

Synthesis of Major Research Contributions

Research surrounding 5-Amino-1-methyl-4-nitrosopyrazole and its close analogs has primarily focused on its synthesis and subsequent transformation into fused heterocyclic systems. A notable advancement has been the development of a "telescoping synthesis" for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts. google.com This methodology allows for a streamlined, multi-step synthesis in a single reactor, enhancing efficiency and yield. While the patent covers a range of alkyl groups, the principles are directly applicable to the synthesis of the 1-methyl derivative.

Another significant contribution is the selective synthesis of 5-amino-4-nitrosopyrazoles from 5-amino-1H-pyrazole-4-carbaldehydes using sodium nitrite (B80452) in an acidic solution. researchgate.net This reaction proceeds through a series of redox, formylation, and nitrosation steps. The conditions for these reactions can be finely tuned to favor the formation of the desired nitrosopyrazole.

The primary utility of this compound, as highlighted in the literature, is its role as a precursor. It serves as a key starting material for the synthesis of various fused pyrazole (B372694) derivatives, such as imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov These transformations typically involve reactions with reagents like the Vilsmeier reagent (HCONH2/POCl3). researchgate.netnih.gov

| Research Area | Key Finding | Significance |

|---|---|---|

| Synthesis | Development of a telescoping synthesis for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts. google.com | Provides an efficient and streamlined method for producing the target compound and its analogs. |

| Synthesis | Selective synthesis from 5-amino-1H-pyrazole-4-carbaldehydes using sodium nitrite. researchgate.net | Offers a tunable and effective route to 5-amino-4-nitrosopyrazoles. |

| Application | Use as a precursor for imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]pyrimidines. researchgate.netnih.gov | Demonstrates the compound's value as a building block for more complex, potentially bioactive molecules. |

Identification of Unexplored Avenues in Chemical Synthesis and Transformation

Despite the foundational work on its synthesis, several avenues for the chemical synthesis and transformation of this compound remain largely unexplored. The existing methods, while effective, often rely on classical reaction conditions. There is a significant opportunity to explore more modern and sustainable synthetic approaches.

For instance, the application of flow chemistry to the synthesis of this compound could offer improved control over reaction parameters, leading to higher yields and purity. Similarly, photocatalytic or electrocatalytic methods could provide novel pathways for its synthesis and subsequent transformations, potentially under milder conditions.

The reactivity of the nitroso group is a key area for further investigation. While its reduction to an amino group is a known transformation, other reactions of the nitroso moiety, such as its participation in cycloaddition reactions or its use as a directing group, have not been thoroughly investigated for this specific compound. Exploring these transformations could unlock new synthetic possibilities.

Prospects for Novel Methodologies and Derivatization Strategies

The development of novel methodologies for the derivatization of this compound is a promising area for future research. The pyrazole ring and its substituents offer multiple sites for modification, which could be exploited to create a diverse library of related compounds.

One key area for exploration is the direct functionalization of the pyrazole ring. While the existing chemistry focuses on building upon the amino and nitroso groups, methods for C-H activation at other positions on the pyrazole ring could lead to the introduction of a wide range of functional groups.

Furthermore, the amino group itself presents numerous opportunities for derivatization. Beyond its role as a precursor to fused rings, it can be acylated, alkylated, or arylated to produce a variety of derivatives. These modifications could significantly alter the electronic properties and steric profile of the molecule, potentially leading to new applications. A method for forming a UV-active derivative of a similar compound, 1-methyl-4-amino-piperazine, has been developed using benzaldehyde, suggesting that similar derivatization strategies could be applied to this compound. researchgate.net

| Reaction Type | Potential Reagents | Targeted Functional Group |

|---|---|---|

| C-H Activation | Transition metal catalysts | Pyrazole ring |

| Acylation | Acyl chlorides, anhydrides | Amino group |

| Alkylation | Alkyl halides | Amino group |

| Arylation | Aryl halides (e.g., via Buchwald-Hartwig amination) | Amino group |

Directions for Advanced Theoretical and Computational Investigations

Currently, there is a notable absence of dedicated theoretical and computational studies on this compound. Such investigations could provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations could be employed to elucidate the electronic structure, molecular orbital energies, and charge distribution of the molecule. This information would be invaluable for understanding its reactivity and for predicting the outcomes of various chemical transformations. For instance, computational studies could help to rationalize the regioselectivity observed in its reactions and guide the design of new synthetic routes.

Molecular dynamics simulations could also be used to study the conformational preferences of the molecule and its interactions with solvents or other molecules. This could be particularly useful for understanding its behavior in different reaction media and for designing more efficient synthetic processes.

Emerging Roles in the Design of Complex Organic Molecules

The primary established role of this compound is as an intermediate in the synthesis of fused pyrazole systems. However, its potential extends beyond this. The unique combination of functional groups in this molecule makes it an attractive building block for the design of a wide range of complex organic molecules.

The 4-nitroso-5-aminopyrazole moiety can be considered a synthon for a 1,2-diamine, which is a key structural motif in many biologically active compounds and ligands for metal catalysts. The ability to generate this functionality from a stable precursor like this compound is a significant advantage.

Furthermore, the pyrazole core itself is a privileged scaffold in medicinal chemistry, appearing in numerous drugs. beilstein-journals.orgnih.gov By using this compound as a starting point, it may be possible to develop novel synthetic routes to new classes of pyrazole-containing compounds with potential therapeutic applications. The transformation of substituted 5-amino-1,3-oxazole-4-carbonitriles into new 3,4,5-triaminopyrazole derivatives highlights the potential for complex rearrangements and the construction of highly functionalized pyrazoles. pleiades.online

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-methyl-4-nitrosopyrazole, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nitrosation of 5-amino-1-methylpyrazole derivatives using sodium nitrite under acidic conditions. Reaction parameters such as temperature (0–5°C for controlled nitrosation), solvent choice (aqueous HCl or acetic acid), and stoichiometric ratios of reagents are critical to avoid over-nitrosation or decomposition. Post-synthesis purification via column chromatography or recrystallization is recommended .

- Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via melting point analysis (compare to literature ranges) and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify nitroso (N=O) stretching vibrations at ~1500–1600 cm⁻¹ and amine (N-H) stretches at ~3300 cm⁻¹ .

- NMR : ¹H NMR (DMSO-d6) resolves methyl group signals (~2.5 ppm, singlet) and aromatic protons (~6–8 ppm). ¹³C NMR confirms the nitrosopyrazole backbone .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation .

Q. What safety protocols are essential when handling nitroso derivatives like this compound?

- Guidelines :

- Use fume hoods and PPE (gloves, lab coats) due to potential mutagenicity of nitroso compounds.

- Store in amber vials at 2–8°C to prevent photodegradation.

- Follow first-aid measures for accidental exposure: flush eyes/skin with water, seek medical attention for inhalation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry, calculate electrostatic potential surfaces, and analyze frontier molecular orbitals (HOMO-LUMO gaps). Compare computed vibrational spectra with experimental IR data to validate electronic structure models .

- Application : Predict sites for electrophilic/nucleophilic attacks, aiding in derivatization strategies for functional group modifications .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?

- Troubleshooting :

- Purity Discrepancies : Re-evaluate synthesis conditions (e.g., solvent purity, reaction time) and purification methods.

- Analytical Variability : Cross-validate melting points using differential scanning calorimetry (DSC) and compare with standardized reference materials .

Q. What strategies optimize the regioselectivity of this compound in heterocyclic coupling reactions?

- Experimental Design :

- Use directing groups (e.g., methyl substituents) to control coupling sites.

- Screen catalysts (e.g., Pd/C, CuI) and ligands (e.g., PPh₃) in Suzuki-Miyaura or Ullmann reactions.

- Monitor regioselectivity via LC-MS and 2D NMR (HSQC, HMBC) .

Q. Can molecular docking studies predict the biological activity of this compound derivatives?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.